molecular formula C23H20O6 B13405908 Angelmarin

Angelmarin

Cat. No.: B13405908
M. Wt: 392.4 g/mol
InChI Key: YPULLITUOWRRPG-VZUCSPMQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Angelmarin has been achieved through an efficient 8-step enantioselective process starting from commercially available umbelliferone . Key reactions in this synthesis include olefin cross-metathesis and a Shi epoxidation-cyclization sequence . Another method involves the synthesis from columbianetin via zinc oxide-mediated esterification and a Wittig reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of commercially available starting materials and efficient reaction sequences suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

Angelmarin undergoes several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Olefin Cross-Metathesis: Utilizes catalysts such as Grubbs’ catalyst.

    Shi Epoxidation: Employs a chiral ketone catalyst and an oxidant like oxone.

    Wittig Reaction: Involves phosphonium ylides and aldehydes or ketones.

Major Products

The major products formed from these reactions include various intermediates leading to the final this compound compound, such as epoxides and cyclized products .

Scientific Research Applications

Angelmarin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Angelmarin stands out due to its high potency and selectivity towards nutrient-deprived cancer cells, making it a promising candidate for anti-cancer therapy. Its unique mechanism of action and the ability to be synthesized efficiently further highlight its potential in scientific research and therapeutic applications .

Properties

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+

InChI Key

YPULLITUOWRRPG-VZUCSPMQSA-N

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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